4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
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Description
“4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that have been of interest due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . One of the methods involves the use of scaffold hopping and computer-aided drug design .Scientific Research Applications
Catalyst in Chemical Synthesis
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride has been used in various chemical syntheses. It serves as a catalyst in the Knoevenagel–Michael–cyclocondensation reaction for synthesizing tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015). Similarly, it is used in the synthesis of hexahydroquinolines, showcasing its utility as an efficient and reusable catalyst in multi-component condensation reactions (Khazaei et al., 2013).
Synthesis of Novel Compounds
This chemical also plays a role in the synthesis of novel compounds. It has been used in the preparation of new diamines containing pyridine and trifluoromethylphenyl groups (Liu et al., 2013). Additionally, it has been utilized in the creation of heterocyclic sulfonamides and sulfonyl fluorides, demonstrating its versatility in medicinal chemistry applications (Tucker et al., 2015).
Development of New Heterocyclic Structures
Research has shown its use in the development of new heterocyclic structures of pharmaceutical interest. This includes the creation of novel heterocycles by reacting it with different reagents (Metwally et al., 2008). It is an important compound in the exploration of new chemical entities with potential therapeutic applications.
Material Science and Polymer Synthesis
In the field of material science and polymer synthesis, this compound has been employed in the preparation of fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013). These polymers exhibit desirable properties such as high thermal stability and solubility in organic solvents, making them useful in various industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-4-3-5(2)10-7-6(4)8(12-11-7)15(9,13)14/h3H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLPNMGLNTMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134310-07-9 |
Source
|
Record name | 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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